REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[O:8][CH2:7][CH2:6][CH:5]2[C:13]([O:15][CH3:16])=[O:14].[CH3:17][N:18]1CCCC1=O>>[C:17]([C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[F:12])[O:8][CH2:7][CH2:6][CH:5]2[C:13]([O:15][CH3:16])=[O:14])#[N:18]
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Name
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Methyl 6-bromo-7-fluoro-3,4-dihydro-2H-chromene-4-carboxylate
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Quantity
|
415 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C2C(CCOC2=CC1F)C(=O)OC
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Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
Cu(I)CN
|
Quantity
|
643 mg
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
160 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction was bubbled with argon for 20 minutes
|
Duration
|
20 min
|
Type
|
CUSTOM
|
Details
|
bubble for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ambient temperature
|
Type
|
WASH
|
Details
|
eluting with 5% ethyl acetate/hexanes to 100% ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=C2C(CCOC2=CC1F)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 260 mg | |
YIELD: PERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |